(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid
Description
(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid is a halogenated α,β-unsaturated carboxylic acid characterized by a Z-configuration around the double bond. Its structure features a bromine atom at the α-position, a 4-methoxyphenyl group at the β-position, and a carboxylic acid functional group. This compound is synthesized via radical-mediated addition-elimination reactions or halogenation of precursor acrylates .
Properties
CAS No. |
90772-66-0 |
|---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6- |
InChI Key |
SCORPPWNYVTKPE-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Major Products Formed:
Substitution Reactions: Products include substituted cinnamic acids or their derivatives.
Oxidation Reactions: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction Reactions: Products include 2-bromo-3-(4-methoxyphenyl)propanoic acid.
Scientific Research Applications
(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of α-bromoacrylic acids and esters. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Bromine at C2 (electron-withdrawing) enhances electrophilicity of the α,β-unsaturated system, favoring conjugate addition reactions. The 4-methoxyphenyl group (electron-donating) stabilizes the double bond via resonance .
- Steric and Electronic Effects : Bulkier substituents (e.g., thienyl) reduce reaction rates in nucleophilic additions compared to phenyl derivatives .
- Fluoro vs. Bromo Substituents : The fluoro analog (CAS 26928-12-1) exhibits a lower molecular weight (196.18 g/mol vs. 275.09 g/mol for the bromo compound) and higher predicted acidity (pKa ~2.45 vs. ~2.8 for bromo), attributed to fluorine’s stronger electronegativity .
Spectroscopic and Physical Properties
Comparative spectroscopic data from IR and NMR studies highlight substituent-driven trends:
*Predicted based on structural similarity.
Key Findings :
- The Z-configuration is confirmed by a singlet resonance for the vinylic proton in ¹H NMR (δ ~8.50 ppm) .
- Ester derivatives (e.g., ethyl or methyl acrylates) show lower melting points compared to carboxylic acids due to reduced hydrogen bonding .
Crystallographic and Hydrogen-Bonding Behavior
- (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid likely forms intramolecular hydrogen bonds (O–H⋯O) similar to its analog (Z)-3-[(2-fluoroanilino)carbonyl]prop-2-enoic acid, which exhibits planar COC=CCOOH moieties and intermolecular N–H⋯O bonds .
- In contrast, 2-(3-bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, a pattern common in carboxylic acids .
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